

A Comparative Analysis of the Environmental Impact of Hydrofluorocarbon (HFC) Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1,2-Trifluoroethane*

Cat. No.: *B1584508*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of various hydrofluorocarbon (HFC) isomers, which were introduced as replacements for ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). While HFCs have a negligible Ozone Depletion Potential (ODP), many possess a high Global Warming Potential (GWP), contributing significantly to climate change.[\[1\]](#)[\[2\]](#) This analysis presents key environmental metrics, details the experimental protocols for their determination, and outlines their atmospheric fate.

Data Summary: Environmental Impact Metrics

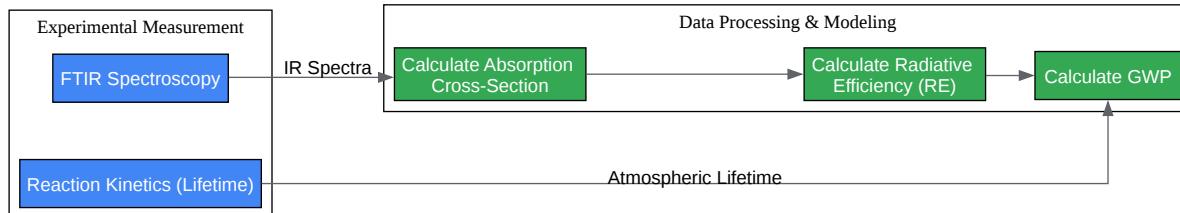
The primary indicators of the direct environmental impact of HFCs and related compounds are their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).[\[3\]](#) ODP measures the relative ability of a substance to degrade the stratospheric ozone layer, while GWP indicates its potential to contribute to global warming relative to carbon dioxide (CO₂).[\[4\]](#) [\[5\]](#)

Hydrofluorocarbons (HFCs) do not contain chlorine, and therefore their Ozone Depletion Potential is considered essentially zero.[\[3\]](#) However, their GWP values can be hundreds to thousands of times higher than that of CO₂.[\[6\]](#) The table below summarizes the 100-year GWP and ODP for several key HFC isomers and compares them with their predecessors (CFCs/HCFCs) and newer alternatives like Hydrofluoroolefins (HFOs).

Compound Class	Refrigerant Name	Chemical Formula	100-Year GWP	Ozone Depletion Potential (ODP)
CFC	R-12	CCl ₂ F ₂	10,900	1.0
HCFC	R-22	CHClF ₂	1,810	0.055
HFC	R-32	CH ₂ F ₂	675	0
HFC	R-125	CHF ₂ CF ₃	3,500	0
HFC	R-134a	CH ₂ FCF ₃	1,430	0
HFC	R-143a	CF ₃ CH ₃	4,470	0
HFC	R-23	CHF ₃	14,800	0
HFO	R-1234yf	C ₃ H ₂ F ₄	<1	0
HFO	R-1234ze(E)	C ₃ H ₂ F ₄	<1	0
Natural	R-744	CO ₂	1	0

Note: GWP values are based on the 100-year time horizon from the IPCC's Fourth Assessment Report (AR4), which is widely used for regulatory consistency. ODP is relative to CFC-11, which has an ODP of 1.0.^{[5][7]} Data sourced from multiple references.^{[8][9][10]}

Experimental Protocols


The environmental impact metrics of GWP and ODP are not measured directly in the atmosphere but are calculated from fundamental laboratory measurements and computational modeling.

Determination of Global Warming Potential (GWP)

GWP is calculated based on a compound's radiative efficiency (RE) and its atmospheric lifetime. The RE quantifies how effectively a molecule absorbs infrared radiation, and the atmospheric lifetime determines how long it persists and contributes to warming.

Methodology: Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A certified reference sample of the HFC isomer is introduced into a gas cell with a known path length.[11]
- Spectral Acquisition: The gas is exposed to a broad spectrum of infrared radiation. A Fourier Transform Infrared (FTIR) spectrometer measures the amount of light absorbed by the gas at different wavelengths.[11][12]
- Absorption Cross-Section: By performing measurements over a range of pressures, the absorption cross-section of the molecule is determined across the infrared spectrum.[12] This value represents the molecule's intrinsic ability to absorb radiation.
- Radiative Efficiency Calculation: The absorption cross-section data is integrated across the atmospheric infrared window (typically 8-12 μm) to calculate the instantaneous radiative efficiency (RE), expressed in $\text{W m}^{-2} \text{ ppb}^{-1}$.[11][12]
- GWP Calculation: The RE is combined with the compound's atmospheric lifetime in a model to calculate the GWP over a specific time horizon (e.g., 100 years) relative to CO₂.[13]

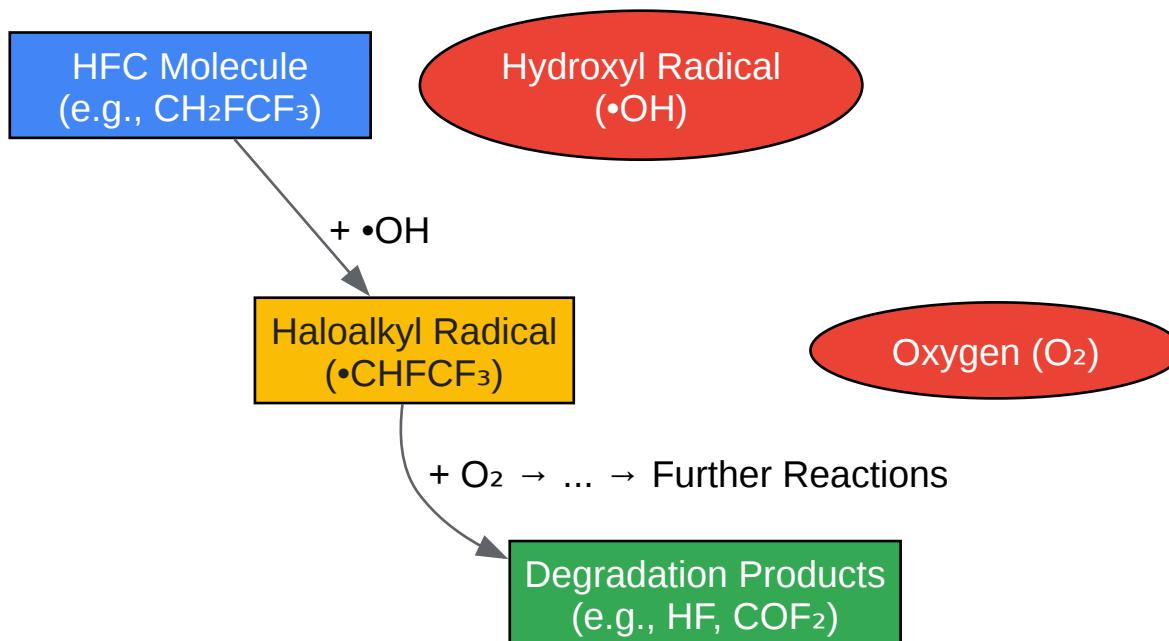
[Click to download full resolution via product page](#)

Workflow for Global Warming Potential (GWP) determination.

Determination of Ozone Depletion Potential (ODP)

ODP is a calculated, relative measure of a compound's potential to destroy stratospheric ozone compared to CFC-11.^[3] The calculation relies on atmospheric models that simulate the substance's chemical reactions and transport.

Methodology: Atmospheric Modeling


- **Kinetic Data Input:** The primary experimental inputs are the rate constants of the HFC's reaction with the hydroxyl radical (OH) and its ultraviolet photolysis cross-sections.^[14] Since HFCs contain hydrogen, they are susceptible to degradation by OH radicals in the troposphere, which limits the amount that reaches the stratosphere.^{[3][14]}
- **Atmospheric Modeling:** These kinetic data are fed into 1-D and 2-D atmospheric chemistry models.^[14] These models simulate the compound's release at the surface, its transport throughout the troposphere and stratosphere, and its chemical breakdown.
- **Ozone Loss Calculation:** The model calculates the total global ozone loss resulting from a given mass emission of the HFC.
- **Relative Comparison:** This calculated ozone loss is then compared to the ozone loss calculated for an identical mass emission of CFC-11 under the same model conditions. The ratio of these two values is the ODP.^[3] For HFCs, which lack chlorine, this value is effectively zero.

Atmospheric Fate and Degradation

The environmental impact of an HFC is also determined by its atmospheric lifetime and the byproducts of its degradation. Unlike CFCs, HFCs are primarily broken down in the troposphere.

Primary Degradation Pathway:

The atmospheric lifetime of most HFCs is controlled by their reaction with the hydroxyl radical ($\cdot\text{OH}$), a highly reactive atmospheric oxidant.^[14] This reaction initiates a cascade of further reactions with oxygen (O_2) that ultimately break down the HFC into smaller, less harmful compounds.^[15] For some newer alternatives like HFOs, this degradation can lead to the formation of trifluoroacetic acid (TFA), which is then removed from the atmosphere via deposition.^{[16][17][18]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iris.unitn.it [iris.unitn.it]
- 2. researchgate.net [researchgate.net]
- 3. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 4. iifir.org [iifir.org]
- 5. epa.gov [epa.gov]
- 6. ccacoalition.org [ccacoalition.org]
- 7. ifc.org [ifc.org]
- 8. Comparison Table | NDL Industries [ndlindustries.com]
- 9. Environmental Project, 1168 – Ozone-depleting substances and the greenhouse gases HFCs, PFCs and SF – Appendix 1: ODP values for ozone-depleting substances and GWP

values for F-gases [www2.mst.dk]

- 10. static.tecnicheNUOVE.it [static.tecnicheNUOVE.it]
- 11. researchgate.net [researchgate.net]
- 12. The Radiative Efficiency and Global Warming Potential of HCFC-132b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. archive.ipcc.ch [archive.ipcc.ch]
- 14. csl.noaa.gov [csl.noaa.gov]
- 15. benchchem.com [benchchem.com]
- 16. Future emissions and atmospheric fate of HFC-1234yf from mobile air conditioners in Europe. [folia.unifr.ch]
- 17. researchgate.net [researchgate.net]
- 18. Atmospheric fate and impacts of HFO-1234yf from mobile air conditioners in East Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Environmental Impact of Hydrofluorocarbon (HFC) Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584508#comparative-study-of-the-environmental-impact-of-hfc-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com